molecular formula C11H16N2O4S B1372313 N-[(2-methoxy-5-sulfamoylphenyl)methyl]propanamide CAS No. 1094429-54-5

N-[(2-methoxy-5-sulfamoylphenyl)methyl]propanamide

Cat. No. B1372313
CAS RN: 1094429-54-5
M. Wt: 272.32 g/mol
InChI Key: JIXSNGGPIHKODK-UHFFFAOYSA-N
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Description

N-[(2-methoxy-5-sulfamoylphenyl)methyl]propanamide is a chemical compound with the molecular formula C11H16N2O4S . It has a molecular weight of 272.32 . This compound is typically available in powder form .


Molecular Structure Analysis

The InChI code for N-[(2-methoxy-5-sulfamoylphenyl)methyl]propanamide is 1S/C11H16N2O4S/c1-3-11(14)13-7-8-6-9(18(12,15)16)4-5-10(8)17-2/h4-6H,3,7H2,1-2H3,(H,13,14)(H2,12,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Scientific Research Applications

Stereochemical and Electronic Interactions

A study by Olivato et al. (2008) explored the stereochemical and electronic interactions of compounds closely related to N-[(2-methoxy-5-sulfamoylphenyl)methyl]propanamide. This research provided insights into the existence of diastereomers and their behavior in different solvents, highlighting the importance of solvent effects on molecular conformation and stability, which is relevant for understanding the behavior of similar compounds in various environments (Olivato et al., 2008).

Antimicrobial Activity

Helal et al. (2013) synthesized a series of novel compounds related to N-[(2-methoxy-5-sulfamoylphenyl)methyl]propanamide, demonstrating significant antibacterial and antifungal activities. This highlights the potential of such compounds in the development of new antimicrobial agents (Helal et al., 2013).

Mutagenic Effects

Research by Dolzani et al. (1992) on 2-bromo-propanamides, a class of compounds similar to N-[(2-methoxy-5-sulfamoylphenyl)methyl]propanamide, investigated their mutagenic effects. This study provides insights into the potential genetic impacts of such compounds, which is crucial for evaluating their safety and environmental effects (Dolzani et al., 1992).

Prostate Cancer Imaging

Gao et al. (2011) developed new carbon-11-labeled propanamide derivatives for prostate cancer imaging, demonstrating the applicability of compounds similar to N-[(2-methoxy-5-sulfamoylphenyl)methyl]propanamide in medical diagnostics and imaging, particularly in detecting and monitoring prostate cancer (Gao et al., 2011).

Antibacterial Agents

Eissa et al. (2017) synthesized and evaluated a series of (6-methoxy-2-naphthyl) propanamide derivatives for their antibacterial activity. This research further underscores the potential of similar compounds in creating new antibacterial agents and tackling antibiotic resistance (Eissa et al., 2017).

Safety and Hazards

The safety information available indicates that N-[(2-methoxy-5-sulfamoylphenyl)methyl]propanamide may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-[(2-methoxy-5-sulfamoylphenyl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-3-11(14)13-7-8-6-9(18(12,15)16)4-5-10(8)17-2/h4-6H,3,7H2,1-2H3,(H,13,14)(H2,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXSNGGPIHKODK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=C(C=CC(=C1)S(=O)(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methoxy-5-sulfamoylphenyl)methyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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